molecular formula C10H5NO2 B3249013 4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1909309-81-4

4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B3249013
CAS No.: 1909309-81-4
M. Wt: 171.15 g/mol
InChI Key: SFOPWTGIYVGTRL-UHFFFAOYSA-N
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Description

4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione is a compound belonging to the class of isoindole derivatives. Isoindole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications

Mechanism of Action

Target of Action

The primary targets of 4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione are currently unknown. This compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors

Mode of Action

It’s known that indole derivatives possess various biological activities . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities and can affect a variety of biochemical pathways

Pharmacokinetics

The compound’s molecular weight is 171.15 , which may influence its bioavailability. More research is needed to understand its pharmacokinetic properties.

Result of Action

As an indole derivative, it may have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Preparation Methods

Chemical Reactions Analysis

Properties

IUPAC Name

4-ethynylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO2/c1-2-6-4-3-5-7-8(6)10(13)11-9(7)12/h1,3-5H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOPWTGIYVGTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C(=CC=C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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